

4-(2-methylphenoxy)aniline molecular weight and formula

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Compound of Interest

Compound Name: 4-(2-methylphenoxy)aniline

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An In-Depth Technical Guide to **4-(2-methylphenoxy)aniline**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(2-methylphenoxy)aniline**, a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, outlines robust synthetic methodologies based on modern cross-coupling reactions, and discusses the critical analytical techniques for structural validation. Furthermore, it explores the role of this structural motif in drug development, weighing its benefits as a versatile scaffold against the inherent challenges associated with the aniline moiety. Safety protocols and handling guidelines are also presented to ensure its responsible use in a research setting. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound and its analogs.

Core Physicochemical Properties

4-(2-methylphenoxy)aniline, also known as 2-(4-aminophenoxy)toluene, is an aromatic compound featuring a diaryl ether linkage.^{[1][2]} Its core properties are summarized in the table below. Understanding these fundamental characteristics is the first step in its application for any research or development purpose.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO	[1] [2]
Molecular Weight	199.25 g/mol	[2]
CAS Number	56705-83-0	[1]
Appearance	Solid	[2]
Synonyms	2-(4-Aminophenoxy)toluene, 4-Amino-2'-methyldiphenyl ether	[1] [2]
InChI Key	JPCCVWJJMUIBJR-UHFFFAOYSA-N	
SMILES	Cc1ccccc1Oc2ccc(N)cc2	

Synthesis of Diaryl Ethers: Methodologies and Rationale

The central challenge in synthesizing **4-(2-methylphenoxy)aniline** lies in the formation of the carbon-oxygen (C-O) bond that constitutes the diaryl ether linkage. Historically, this was a difficult transformation requiring harsh conditions. However, the advent of metal-catalyzed cross-coupling reactions has provided efficient and versatile routes. The two most prominent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[\[3\]](#)

Ullmann Condensation

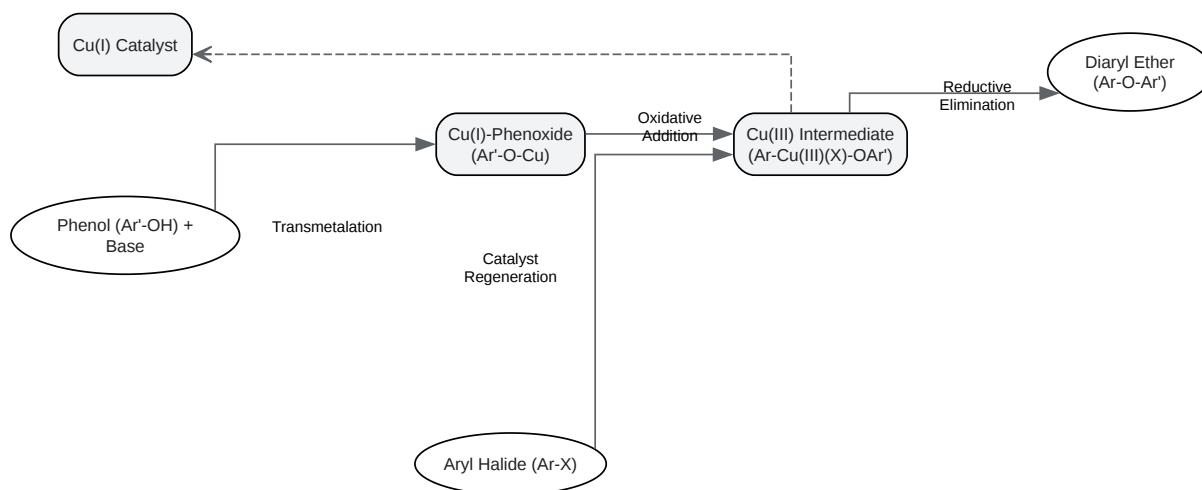
The Ullmann condensation is a classic and reliable method for forming diaryl ethers, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[\[4\]](#) Modern protocols often use a copper(I) salt catalyst, a base, and sometimes a ligand to facilitate the reaction under milder conditions than the traditional high-temperature approach.[\[4\]](#)

Causality of Component Selection:

- Catalyst: Copper(I) salts, such as CuI or Cu₂O, are chosen for their ability to readily undergo oxidative addition with the aryl halide.

- **Base:** A base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) is essential. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide, which is required for the transmetalation step in the catalytic cycle.
- **Solvent:** High-boiling point, polar aprotic solvents like DMF, DMSO, or pyridine are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.

The diagram below outlines the generally accepted mechanism for the copper-catalyzed Ullmann condensation for diaryl ether synthesis.



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Caption: Catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the synthesis of **4-(2-methylphenoxy)aniline** based on established Ullmann condensation methodologies.^[4]

Materials:

- 4-Aminophenol
- 1-Iodo-2-methylbenzene (o-iodotoluene)
- Copper(I) Iodide (CuI)
- Potassium Carbonate (K_2CO_3), anhydrous
- Pyridine, anhydrous
- Toluene
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

- Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous pyridine (as solvent) followed by 1-iodo-2-methylbenzene (1.1 eq) via syringe.
- Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Rinse the pad with additional toluene.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **4-(2-methylphenoxy)aniline**.

Structural Validation and Characterization

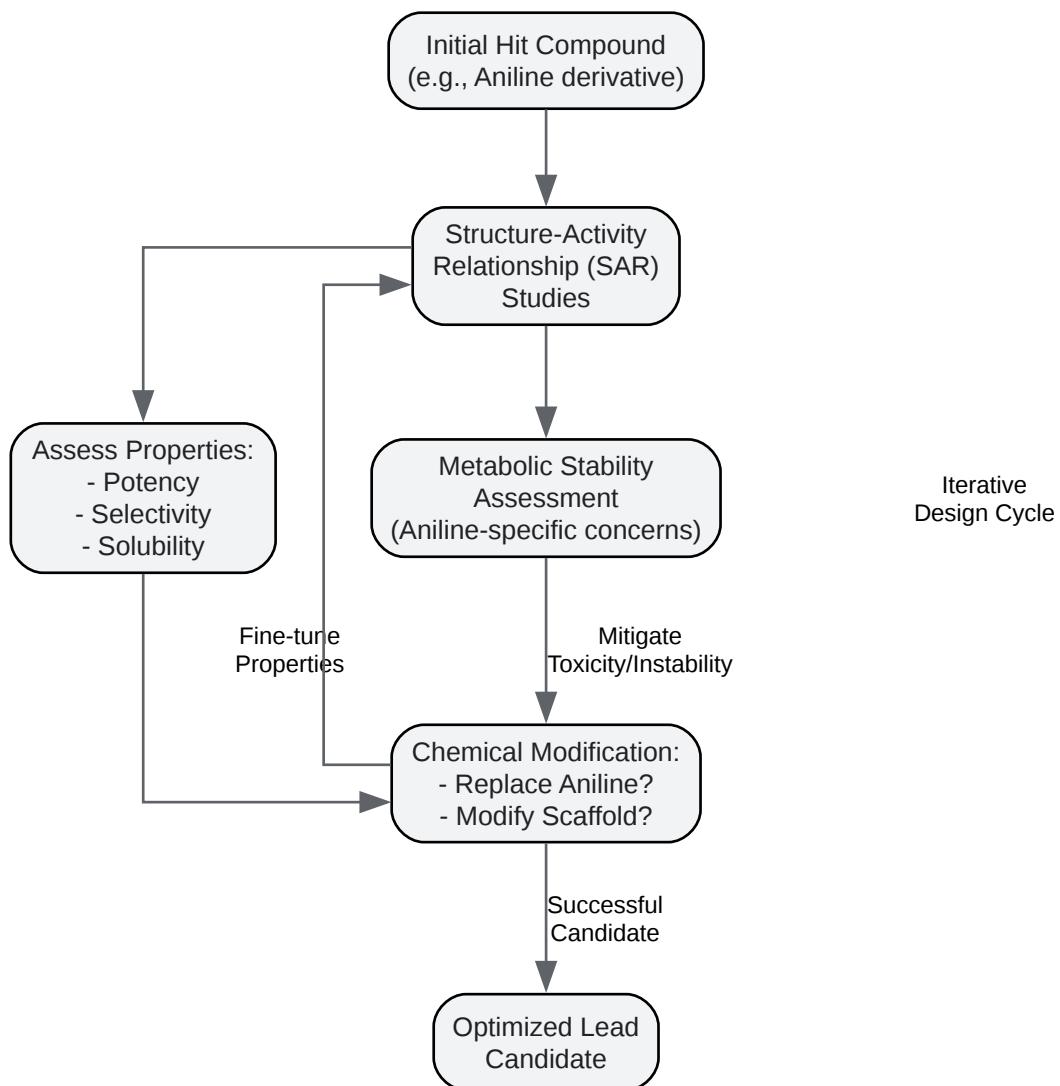
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

Technique	Purpose & Expected Observations
¹ H NMR	Confirms the proton framework. Expect distinct aromatic signals for both phenyl rings, a singlet for the methyl (-CH ₃) group, and a broad singlet for the amine (-NH ₂) protons.
¹³ C NMR	Confirms the carbon skeleton. Expect 13 distinct signals corresponding to the 13 carbon atoms in the molecule, including the methyl carbon signal in the aliphatic region.
Mass Spectrometry (MS)	Determines the molecular weight. Expect a molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ corresponding to the calculated molecular weight of 199.25.
Infrared (IR) Spectroscopy	Identifies functional groups. Expect characteristic N-H stretching bands for the primary amine, C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and methyl groups.
X-ray Crystallography	Provides definitive 3D structural information, including bond lengths and angles. While data for the title compound is not publicly available, analysis of closely related isomers like 4-(p-tolyl)oxy)aniline provides valuable conformational insights. ^[5]

Applications in Drug Discovery and Development

The **4-(2-methylphenoxy)aniline** scaffold is a classic example of a diaryl ether, a "privileged structure" in medicinal chemistry. Its prevalence stems from its unique three-dimensional shape and metabolic stability, allowing it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.^[6]

Workflow: Role of Aniline Derivatives in Lead Optimization

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Caption: Iterative cycle for lead optimization involving aniline scaffolds.

The Aniline Moiety: Benefits and Liabilities

The aniline group is a common feature in many drug candidates due to its ability to form hydrogen bonds and participate in key interactions with biological targets.^[7] However, it is not without its challenges:

- **Metabolic Instability:** The amino group can be susceptible to metabolic enzymes, potentially leading to rapid clearance of the drug from the body.^[7]

- Toxicity Concerns: Aniline itself is toxic, and while its presence in a larger molecule does not automatically confer toxicity, it is a structural alert that requires careful toxicological evaluation.[7][8]

Medicinal chemists often seek to replace the aniline group with bioisosteres to mitigate these risks while preserving the desired pharmacological activity.[7] This strategic modification is a key part of the drug development process.[7]

Safety, Handling, and Storage

4-(2-methylphenoxy)aniline is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

Hazard Profile:

- Acute Toxicity: Harmful if swallowed.[1]
- Skin Irritation: Causes skin irritation.[1]
- Eye Irritation: Causes serious eye irritation.[1]
- Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Protocol:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

- Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[\[8\]](#)

Conclusion

4-(2-methylphenoxy)aniline is a valuable chemical building block whose diaryl ether structure makes it highly relevant to the fields of drug discovery and materials science. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While the aniline moiety provides a useful interaction point, researchers must be mindful of its potential metabolic liabilities and handle the compound with appropriate safety measures. A thorough understanding of its synthesis, characterization, and properties is crucial for its effective application in developing novel and innovative chemical entities.

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